molecular formula C21H40O B13940381 1-Cyclopentyl-1-hexadecanone

1-Cyclopentyl-1-hexadecanone

Cat. No.: B13940381
M. Wt: 308.5 g/mol
InChI Key: ZQEHAALHHNYDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-1-hexadecanone is a ketone compound featuring a cyclopentyl group attached to a hexadecanone backbone. Its molecular structure combines a long aliphatic chain (C16) with a cyclic substituent, which may influence its physicochemical properties, such as solubility, melting point, and reactivity. Ketones of this type are often studied for applications in organic synthesis, polymer science, or as intermediates in pharmaceutical development.

Properties

Molecular Formula

C21H40O

Molecular Weight

308.5 g/mol

IUPAC Name

1-cyclopentylhexadecan-1-one

InChI

InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-21(22)20-17-15-16-18-20/h20H,2-19H2,1H3

InChI Key

ZQEHAALHHNYDDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopentyl-1-hexadecanone typically involves the reaction of cyclopentylmagnesium bromide with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation or the use of alternative starting materials to improve yield and reduce costs .

Chemical Reactions Analysis

1-Cyclopentyl-1-hexadecanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclopentyl-1-hexadecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1-hexadecanone involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following compounds from the evidence share partial structural motifs (e.g., cyclic or aliphatic components) but differ in functional groups or applications:

Hexachlorocyclopentadiene (CAS 77-47-4)

  • Structure : A chlorinated cyclopentadiene derivative.
  • Key Differences: Unlike 1-Cyclopentyl-1-hexadecanone, this compound is highly chlorinated and lacks a ketone group. Its reactivity is dominated by electrophilic substitution and environmental persistence due to chlorine atoms.
  • Applications : Historically used in pesticides and flame retardants but restricted due to toxicity .

Hexamethylene Diisocyanate (CAS 822-06-0)

  • Structure : A diisocyanate with a six-carbon aliphatic chain.
  • Key Differences: Contains isocyanate (-NCO) groups instead of a ketone.
  • Applications : Industrial use in adhesives and coatings, with hazards linked to respiratory sensitization .

Hexachlorodibenzo-p-dioxin (CAS 34465-46-8)

  • Structure : A polyhalogenated aromatic compound.
  • Key Differences: Contains fused aromatic rings with chlorine substituents, contrasting with 1-Cyclopentyl-1-hexadecanone’s aliphatic-cyclic hybrid structure.

Data Table: Structural and Functional Comparison

Compound CAS Number Functional Group Key Structural Features Applications
1-Cyclopentyl-1-hexadecanone Not available Ketone (C=O) Cyclopentyl + C16 chain Unknown (no data in evidence)
Hexachlorocyclopentadiene 77-47-4 Chlorinated diene Chlorinated cyclopentadiene Restricted pesticide use
Hexamethylene Diisocyanate 822-06-0 Diisocyanate (-NCO) Aliphatic chain with -NCO groups Polyurethane production
Hexachlorodibenzo-p-dioxin 34465-46-8 Chlorinated aromatic Fused aromatic rings Environmental pollutant

Research Findings and Limitations

  • Structural Analog Gap : The evidence lacks ketones with cyclopentyl or long-chain substituents, making direct comparisons impossible.
  • Functional Group Impact : Compounds with chlorinated or isocyanate groups exhibit distinct reactivity and hazards compared to ketones.
  • Data Deficiency: No CAS number, synthesis routes, or experimental data for 1-Cyclopentyl-1-hexadecanone are provided in the evidence, hindering authoritative analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.